bis(chloropalladium(1+));bis(2-methanidylprop-1-ene)

Beschreibung

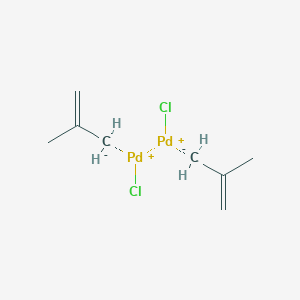

Bis(2-methylallyl)palladium chloride dimer (CAS 12081-18-4) is a palladium(II) complex with the formula [(C₄H₇)₂Pd₂Cl₂], where the 2-methylallyl (CH₂C(CH₃)CH₂) ligands coordinate to palladium in an η³-fashion. This compound is a yellow crystalline solid, air-sensitive, and typically stored at 0–6°C . It is synthesized via reactions involving (2-methylallyl)palladium(II) chloride dimer and silver bromide, yielding a white powder with 88% efficiency . Its ¹H NMR spectrum (Acetone-d₆) displays characteristic resonances for methylallyl protons (δ 1.02–3.85 ppm) and aromatic substituents .

The complex is widely used in cross-coupling reactions, particularly Buchwald–Hartwig amination, due to its ability to stabilize reactive intermediates and enhance catalytic turnover .

Eigenschaften

IUPAC Name |

chloropalladium(1+);2-methanidylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRRLAATBVAFBT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746156 | |

| Record name | Chloropalladium(1+) 2-methylprop-2-en-1-ide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-18-4 | |

| Record name | Chloropalladium(1+) 2-methylprop-2-en-1-ide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions. Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction.

Mode of Action

As a catalyst, Bis(2-methylallyl)palladium chloride dimer interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation. Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions.

Biochemical Pathways

The specific biochemical pathways affected by Bis(2-methylallyl)palladium chloride dimer depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols. In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry.

Pharmacokinetics

It’s important to note that this compound is sensitive to air, which can affect its stability and effectiveness as a catalyst.

Result of Action

The result of Bis(2-methylallyl)palladium chloride dimer’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst. On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules. On a cellular level, the effects would depend on the specific reaction being catalyzed.

Biologische Aktivität

Bis(2-methylallyl)palladium chloride dimer (CAS: 12081-18-4) is an organometallic compound that has garnered attention for its catalytic properties, particularly in organic synthesis. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and safety considerations.

- Molecular Formula : C16H28Cl2Pd2

- Molar Mass : 504.14 g/mol

- Melting Point : 168.2 - 174.0 °C

- Appearance : Yellow powder

- Storage Conditions : 2-8 °C, air-sensitive

Catalytic Activity

Bis(2-methylallyl)palladium chloride dimer is primarily recognized for its catalytic activity in various organic reactions, notably cross-coupling reactions such as the Suzuki-Miyaura reaction. Its ability to facilitate these reactions stems from its stability and efficiency as a precatalyst.

Comparison of Catalysts

| Catalyst Type | Activity Level | Stability | Common Applications |

|---|---|---|---|

| Bis(2-methylallyl)palladium chloride dimer | High | Bench-stable | Cross-coupling |

| Tris(dibenzylideneacetone)dipalladium(0) | Moderate | Less stable | Various coupling reactions |

| Bis(acetonitrile)dichloropalladium(II) | High | Moderate | Coupling and other reactions |

Research indicates that the performance of palladium precatalysts can vary significantly based on their structure and the reaction conditions used. For instance, studies have shown that bis(2-methylallyl)palladium chloride dimer exhibits superior activity in certain conditions compared to other palladium sources due to its lower tendency to form inactive palladium(I) dimers during the catalytic cycle .

Biological Implications

While primarily studied for its catalytic properties, there is emerging interest in the biological implications of bis(2-methylallyl)palladium chloride dimer. Some studies suggest that palladium complexes can exhibit biological activity relevant to medicinal chemistry, particularly in cancer therapy.

Case Studies

- Anticancer Activity : Research has indicated that certain palladium complexes can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally similar to bis(2-methylallyl)palladium have shown promise in targeting tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Mechanism of Action : The biological activity of palladium compounds often involves interaction with cellular targets such as proteins involved in cell division. This interaction can lead to apoptosis in cancer cells, making them a potential avenue for therapeutic development .

Safety and Toxicity

Despite its potential applications, bis(2-methylallyl)palladium chloride dimer poses certain safety risks:

- Hazard Symbols : Xi - Irritant

- Risk Codes : Irritating to eyes, respiratory system, and skin.

- Safety Precautions : In case of contact with eyes or skin, it is advised to rinse immediately and seek medical advice.

Wissenschaftliche Forschungsanwendungen

Asymmetric Allylic Alkylation

Bis(2-methylallyl)palladium chloride dimer is widely used as a catalyst for asymmetric allylic alkylation reactions. This process allows for the formation of chiral centers in organic compounds, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The selectivity and efficiency of this catalyst make it a preferred choice for researchers aiming to produce enantiomerically pure products .

Suzuki-Miyaura Coupling Reactions

The compound is also effective in Suzuki-Miyaura coupling reactions, which involve the coupling of aryl bromides with arylboronic acids to form biaryl compounds. This reaction is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The use of bis(2-methylallyl)palladium chloride dimer enhances the reaction's efficiency and yields .

Reductive Cleavage Reactions

In addition to its role in coupling reactions, this palladium complex is utilized in reductive cleavage reactions. These reactions are essential for modifying complex organic molecules by cleaving carbon-carbon bonds under mild conditions, thereby facilitating further synthetic transformations .

Reactions with Alkenyloxiranes

The compound has shown utility in reactions involving alkenyloxiranes with carbon monoxide, leading to the formation of valuable intermediates for further synthetic applications. This reaction exemplifies the versatility of bis(2-methylallyl)palladium chloride dimer in diverse synthetic pathways .

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated the use of bis(2-methylallyl)palladium chloride dimer in the asymmetric synthesis of chiral alcohols from allylic substrates. The reaction conditions were optimized to achieve high yields and enantioselectivity, showcasing the compound's effectiveness as a catalyst in producing valuable chiral building blocks for pharmaceuticals.

Case Study 2: Synthesis of Biaryl Compounds

In another research project focusing on biaryl synthesis through Suzuki-Miyaura coupling, bis(2-methylallyl)palladium chloride dimer was employed to couple various aryl halides with arylboronic acids. The results indicated that this catalyst provided superior yields compared to traditional palladium sources, highlighting its potential for industrial applications.

Chemical Properties and Safety

The chemical properties of bis(2-methylallyl)palladium chloride dimer include:

- Molecular Weight : 504.14 g/mol

- Melting Point : 168.2 - 174.0 °C

- Appearance : Yellow powder

- Storage Conditions : Should be stored at 2-8 °C and is sensitive to air .

Safety precautions must be observed when handling this compound due to its irritant properties, which can cause skin and eye irritation upon contact .

Analyse Chemischer Reaktionen

Reactions with Lewis Bases

The dimer reacts with Lewis bases (B) to form monomeric adducts:

| Base (B) | ΔH (kJ/mol) | Product Stability | Application | Source |

|---|---|---|---|---|

| Pyridine | -30.1 | High | Precursor for catalytic cycles | |

| NHC ligands | - | Air-sensitive | Active species in coupling |

NHC = N-heterocyclic carbene

Suzuki-Miyaura Coupling

The dimer dissociates into monomeric Pd⁰ species under reducing conditions, enabling aryl-aryl bond formation .

| Substrate Pair | Yield (%) | Conditions | Source |

|---|---|---|---|

| Aryl bromide + Boronic acid | 85–92 | K₂CO₃, DMF, 80°C |

Asymmetric Allylic Alkylation

Chiral ligands induce enantioselectivity in allylic substitutions:

| Ligand | ee (%) | Product | Reference |

|---|---|---|---|

| (R)-BINAP | 89 | β-ketoester | |

| Chiral aminophosphine | 78 | Hydrovinylation adduct |

Bis-Silylation of Alkynes

The dimer-derived Pd⁰ species activates disilanes for stereoselective alkyne functionalization :

| Alkyne | Disilane | Yield (%) | Selectivity (Z/E) | Source |

|---|---|---|---|---|

| Diphenylacetylene | PhMe₂Si–SiMe₂Ph | 94 | >99:1 | |

| 1-Phenyl-1-propyne | Si₂Me₆ | 49 | 85:15 |

Key Mechanistic Insight: Electron-withdrawing substituents on alkynes accelerate reaction rates (Hammett ρ = +0.48) .

Ligand Substitution and Complex Formation

Reactions with chelating ligands yield stable Pd complexes for tailored catalysis:

| Ligand | Product Structure | Application | Source |

|---|---|---|---|

| 1,3-Butadiene | Bridged π-allyl complex | Olefin polymerization | |

| Chiral aminophosphines | Square-planar Pd(II) | Asymmetric hydrovinylation |

Thermodynamic and Kinetic Data

Vergleich Mit ähnlichen Verbindungen

Allylpalladium(II) Chloride Dimer (CAS 12012-95-2)

Molecular Formula : C₆H₁₀Cl₂Pd₂

Structure : Features η³-allyl ligands (CH₂CHCH₂) instead of 2-methylallyl.

Applications :

- Catalyzes enantioselective hydrofunctionalization (e.g., hydrogenosililation) and allylic alkylation .

- Acts as a precursor for Trost ligands in asymmetric catalysis .

Key Differences : - Lower steric bulk due to the absence of methyl groups on the allyl ligand, enhancing reactivity in less hindered substrates.

- Higher air stability compared to the 2-methylallyl analog but still requires inert storage .

Palladium(π-Cinnamyl) Chloride Dimer

Molecular Formula : [(C₉H₉)ClPd]₂

Structure : Bulky cinnamyl (CH₂CHC₆H₅) ligands provide significant steric hindrance.

Applications :

Bis(acetonitrile)dichloropalladium(II)

Molecular Formula: PdCl₂(CH₃CN)₂ Structure: Acetonitrile ligands (weaker σ-donors) replace allyl groups. Applications:

Palladium(II) Acetate

Molecular Formula : Pd(OAc)₂

Structure : Acetate ligands act as bridging groups.

Applications :

- Ubiquitous in cross-couplings (Suzuki, Stille) due to ease of ligand displacement .

Key Differences : - Higher solubility in organic solvents but less effective in reactions requiring pre-formed Pd–allyl intermediates .

Comparative Data Table

Research Findings and Mechanistic Insights

- Bis(2-methylallyl)PdCl₂ Dimer : Exhibits superior performance in aryl amination due to the balance between steric bulk (from methyl groups) and electronic donation, stabilizing oxidative addition intermediates .

- AllylPdCl₂ Dimer: Demonstrates higher turnover in allylic alkylation but requires excess ligand to prevent decomposition .

- Pd(π-Cinnamyl)Cl₂ Dimer : The bulky cinnamyl group restricts substrate access, favoring enantioselective pathways in chiral syntheses .

Vorbereitungsmethoden

Reaction Mechanism and COD’s Role

The COD acts as a transient ligand, facilitating PdCl₂ activation without remaining in the final product. Experimental data suggest COD coordinates palladium to form a reactive intermediate, enabling rapid 2-methylallyl chloride insertion. Key evidence includes:

The generalized reaction pathway is:

Optimized Protocol for Bis(2-Methylallyl)Palladium Chloride Dimer

Materials :

-

Palladium chloride (PdCl₂)

-

2-Methylallyl chloride (C₄H₇Cl)

-

1,5-Cyclooctadiene (COD)

-

Toluene (anhydrous)

Procedure :

-

Inert Atmosphere Setup : Conduct reactions under nitrogen or argon.

-

Charge Reactants : Combine PdCl₂ (1 equiv), COD (1.2 equiv), 2-methylallyl chloride (2.5 equiv), and toluene (3:1 mass ratio to PdCl₂).

-

Reaction Conditions : Heat at 85°C for 3 hours.

-

Work-Up : Cool to 25°C, filter, and dry the precipitate under vacuum.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Yield | 98% |

| Purity (HPLC) | 98.5% |

| Productivity (kg/m³/hr) | 4× traditional methods |

Critical Process Parameters and Optimization

Molar Ratios

Solvent Selection

Temperature and Time

-

70–100°C : Optimal range for balancing reaction rate and byproduct formation.

-

<70°C : Incomplete ligand exchange.

Comparative Analysis of Synthesis Methods

| Metric | Traditional Method | COD-Catalyzed Method |

|---|---|---|

| Reaction Time | 24 hours | 3 hours |

| Yield | 75–80% | 98% |

| Solvent Consumption | 10 L/kg PdCl₂ | 2.5 L/kg PdCl₂ |

| Waste Generation | High (H₂O, CH₂Cl₂) | None (solvent recyclable) |

| Scalability | Limited by extraction | Batch-to-batch consistency |

Troubleshooting and Best Practices

Common Issues

-

Low Yield : Caused by sub-stoichiometric COD or moisture ingress.

-

Product Discoloration : Indicates Pd(0) formation; mitigate via strict inert conditions.

Q & A

Q. What are the recommended synthetic routes for preparing Bis(2-methylallyl)palladium chloride dimer, and what critical parameters influence yield?

A common method involves reacting palladium chloride (PdCl₂) with 2-methylallyl ligands under inert conditions. Key parameters include temperature (e.g., 110°C for ligand coordination), solvent choice (e.g., toluene for high-boiling-point reactions), and stoichiometric control of the allyl ligand-to-Pd ratio to avoid byproducts like Pd(0) clusters . Ligand purity and exclusion of moisture are critical, as hydrolysis can degrade the dimer into inactive Pd species .

Q. How should researchers characterize Bis(2-methylallyl)palladium chloride dimer to confirm its structural integrity?

Use a combination of techniques:

- NMR spectroscopy (¹H, ¹³C) to verify ligand coordination and absence of free allyl groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and dimeric structure .

- X-ray crystallography for unambiguous structural elucidation, though air sensitivity requires rigorous sample handling .

Q. What safety protocols are essential when handling Bis(2-methylallyl)palladium chloride dimer in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit. 2 per GHS) .

- Storage: Under argon at –20°C to prevent oxidation or ligand dissociation .

- Spill management: Use inert adsorbents (e.g., vermiculite) and avoid water to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers optimize ligand-to-metal ratios in Bis(2-methylallyl)palladium chloride dimer to enhance catalytic efficiency in cross-coupling reactions?

Systematic titration of 2-methylallyl ligand against PdCl₂ under controlled conditions (e.g., in anhydrous CH₂Cl₂) helps identify stoichiometric thresholds. Excess ligand can stabilize the dimer but may reduce catalytic activity by blocking coordination sites. Kinetic studies (e.g., monitoring reaction rates via GC-MS) paired with DFT calculations can model optimal ratios .

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental observations of this complex’s reactivity?

- Mechanistic probes: Use deuterated substrates or radical traps to distinguish between oxidative addition vs. radical pathways.

- In-situ spectroscopy: Raman or IR to detect transient intermediates during catalysis.

- Computational alignment: Compare experimental turnover frequencies (TOFs) with density functional theory (DFT)-predicted activation barriers to refine mechanistic models .

Q. How do solvent polarity and coordinating additives influence the stability and catalytic activity of Bis(2-methylallyl)palladium chloride dimer?

- Non-polar solvents (e.g., toluene): Stabilize the dimeric structure but may slow substrate diffusion.

- Polar aprotic solvents (e.g., DMF): Risk ligand displacement, leading to Pd aggregation.

- Additives (e.g., phosphines): Can modulate reactivity by stabilizing Pd intermediates but may compete with substrates for coordination .

Methodological Considerations

- Data contradiction analysis: When catalytic performance varies between batches, use ICP-OES to check for Pd leaching and XPS to assess surface oxidation states .

- Theoretical integration: Link experimental findings to organometallic frameworks (e.g., ligand field theory) to explain anomalous reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.